2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol
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Overview
Description
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is subjected to alkylation with but-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at a temperature of around 0-5°C to prevent side reactions.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone.
Reduction: 2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol or 2-(Butyl)-1,2-dimethylcyclopentan-1-ol.
Substitution: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentyl chloride.
Scientific Research Applications
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
2-(Butyl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-but-3-ynyl-1,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(10,3)12/h1,12H,5-9H2,2-3H3 |
InChI Key |
RDIXMWLULHKMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)CCC#C |
Origin of Product |
United States |
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